4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (EBP) is a compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. EBP belongs to the class of benzothiazole derivatives and has shown promise in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's disease.
Scientific Research Applications
Chemical Properties and Synthesis
The chemical compound 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is closely related to the family of benzothiazoles, which have been extensively studied for their varied chemical properties and synthesis methods. Benzothiazoles are known for their wide applications in medicinal chemistry due to their bioactive nature. They possess broad spectrum of antimicrobial, analgesic, anti-inflammatory, antidiabetic activities and are potential antitumor agents. The synthesis of benzothiazole derivatives typically involves cyclization reactions that can yield a variety of structurally diverse compounds, underscoring their versatility in drug design and development (Kamal et al., 2015).
Biological Activity and Applications
The structure of 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one suggests potential biological activity, especially in the context of central nervous system (CNS) acting drugs. Heterocyclic compounds like this one, which contain nitrogen, sulfur, and oxygen, form the largest class of organic compounds with CNS effects. These effects can range from depression and euphoria to convulsion, highlighting the therapeutic potential of such compounds in treating CNS disorders (Saganuwan, 2017).
Anticancer Potential
The benzothiazole core of this compound is of particular interest in the development of antitumor agents. Structural simplicity and the ability to undergo facile chemical modifications make benzothiazole derivatives promising candidates for anticancer drug development. The anticancer activity of benzothiazole compounds is often attributed to their ability to interact with various biological targets, including DNA, enzymes, and cell receptors, which can induce apoptosis in cancer cells. Research has demonstrated that certain benzothiazole derivatives exhibit significant anticancer activities, which are enhanced by specific structural modifications, particularly at the 2-aryl position (Ahmed et al., 2012).
properties
IUPAC Name |
4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-17-21-15-6-5-13(10-16(15)26-17)19(25)22-8-9-23(18(24)12-22)14-4-3-7-20-11-14/h3-7,10-11H,2,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACIZWSIKSDTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.